3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves a multi-step process. One efficient method reported involves the use of a Suzuki–Miyaura cross-coupling reaction. This reaction starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as the starting material. The arylation strategy can be performed using a wide variety of aryl and heteroaryl boronic acids, requiring a tandem catalyst XPhosPdG2/XPhos to avoid debromination .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of microwave-assisted reactions can enhance the efficiency and yield of the process. Optimized conditions for the Suzuki–Miyaura cross-coupling reaction, including the use of specific catalysts and reaction conditions, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogen and methoxy groups makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl and methoxy groups.
Coupling Reactions: As demonstrated in its synthesis, it can participate in cross-coupling reactions such as the Suzuki–Miyaura reaction.
Common Reagents and Conditions
Catalysts: XPhosPdG2/XPhos tandem catalyst for cross-coupling reactions.
Reagents: Aryl and heteroaryl boronic acids for arylation.
Conditions: Microwave-assisted reactions to enhance efficiency and yield
Major Products Formed
The major products formed from these reactions include various arylated derivatives of the pyrazolo[1,5-a]pyrimidine core, which can have different functional groups depending on the reagents used .
Scientific Research Applications
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Preliminary biological evaluations have shown that derivatives of this compound display micromolar IC50 values against monoamine oxidase B, an important target in neurodegenerative disorders
Medicine: Potential use in the development of anti-inflammatory agents and other therapeutic compounds.
Industry: Applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit monoamine oxidase B, which is involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic benefits in neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: A precursor in the synthesis of the target compound.
7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives: Similar in structure but with different substituents.
Uniqueness
The uniqueness of 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C21H16ClF3N4O |
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Molecular Weight |
432.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H16ClF3N4O/c1-12-10-17(27-13-6-5-7-14(11-13)30-2)29-20(26-12)18(19(28-29)21(23,24)25)15-8-3-4-9-16(15)22/h3-11,27H,1-2H3 |
InChI Key |
ZNYVXAASEVMJDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C(F)(F)F)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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